molecular formula C11H20N2O2 B14035626 endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate

Cat. No.: B14035626
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-NBXIYJJMSA-N
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Description

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate (CAS: 1221818-01-4) is a bicyclic compound with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. It is characterized as a pale yellow to brown solid, stored at 2–8°C to maintain stability . The compound features a 7-azabicyclo[2.2.1]heptane core with a Boc (tert-butoxycarbonyl) protecting group at the endo-7 position and an amine functional group at the 2-position. Its racemic nature indicates equal proportions of both enantiomers, making it a critical intermediate in enantioselective synthesis for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8?,9+/m1/s1

InChI Key

JRZFZVWZIJNIEQ-NBXIYJJMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Origin of Product

United States

Preparation Methods

One-Pot Imine Formation and Cyanide Addition Followed by Ring Closure

A widely used method involves the conversion of cyclohexanone derivatives bearing a suitable leaving group (e.g., mesyloxy or chloro groups) into the bicyclic amine via a one-pot sequence:

  • Step 1: Formation of an imine intermediate by reaction of the cyclohexanone derivative with a primary amine.
  • Step 2: Nucleophilic addition of cyanide to the imine, typically using acetone cyanohydrin as the cyanide source.
  • Step 3: Intramolecular nucleophilic substitution triggered by the leaving group, leading to ring closure and formation of the bicyclic 7-azabicyclo[2.2.1]heptane skeleton.

This method, reported in European Journal of Organic Chemistry (2010), offers high yields and avoids side reactions such as ring contraction seen with chloro ketones by using mesyloxy ketones instead.

Curtius Rearrangement and Intramolecular Cyclization

Another approach starts from cyclohex-3-enecarboxylic acid derivatives, which undergo Curtius rearrangement to introduce the nitrogen functionality. Subsequent stereoselective bromination and intramolecular cyclization steps lead to the bicyclic amine framework. This method allows for stereochemical control and has been described in Tetrahedron (2000).

Diastereoselective Reduction and Functional Group Transformations

Reduction of cyclohexanone derivatives with sodium borohydride in dimethyl sulfoxide can set the stereochemistry necessary for the endo configuration. Subsequent protection with Boc anhydride introduces the Boc group on the amine nitrogen. This stepwise approach is useful for controlling stereochemistry and has been employed in the synthesis of 7-azabicycloheptane derivatives.

Asymmetric Desymmetrization for Enantiopure Compounds

Although the focus here is racemic synthesis, it is worth noting that asymmetric desymmetrization methods exist to prepare enantiopure N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a close precursor. This involves selective functionalization of meso intermediates using chiral catalysts or auxiliaries, as detailed in a doctoral thesis from the National Chemical Laboratory, Pune. While this method is more complex, it informs the racemic synthesis by clarifying stereochemical pathways.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Purpose/Outcome Reference
Cyclohexanone derivative preparation Starting from cyclohexene or cyclohexanone derivatives Provides bicyclic precursor framework
Imine formation Primary amine (e.g., benzylamine), methanol Formation of imine intermediate
Cyanide addition Acetone cyanohydrin, triethylamine Nucleophilic addition to imine
Intramolecular ring closure Mesyloxy ketone as leaving group, base (e.g., triethylamine) Cyclization to 7-azabicyclo[2.2.1]heptane
Boc protection Boc anhydride, base (e.g., triethylamine) Protection of amine functionality
Diastereoselective reduction Sodium borohydride, dimethyl sulfoxide (DMSO) Stereochemical control for endo isomer formation
Curtius rearrangement Azide formation, heat Introduction of nitrogen functionality
Bromination and cyclization Brominating agent, sodium hydride (NaH) Formation of bicyclic ring via intramolecular cyclization

Notes on Stereochemistry and Isomer Formation

  • The endo configuration in the bicyclic system is critical for the compound's biological activity and differs from the exo isomer in spatial arrangement.
  • Use of mesyloxy ketones instead of chloro ketones avoids side reactions such as ring contraction, improving yield and selectivity for the endo isomer.
  • Diastereoselective reductions and controlled cyclizations ensure the correct stereochemical outcome.

Summary of Research and Literature Sources

  • The European Journal of Organic Chemistry (2010) and Tetrahedron (2000) provide detailed synthetic routes emphasizing one-pot imine-cyanide addition and intramolecular cyclization strategies.
  • The National Chemical Laboratory, Pune Ph.D. thesis (2010) offers insights into asymmetric synthesis approaches relevant to the compound's stereochemistry and precursor preparation.
  • Chemical suppliers and product datasheets summarize practical synthetic starting points and protection strategies for the compound.

Chemical Reactions Analysis

Types of Reactions: endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid racemate

  • CAS : 500556-91-2
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 411.20 g/mol
  • Configuration : Exo
  • Functional Group : Carboxylic acid (vs. amine in the target compound)
  • Purity : 95%
  • Availability : Commercially available (e.g., Shanghai Jizhi Biochemical, Acmec) in 500 mg quantities .

Key Differences :

  • The exo configuration alters steric and electronic properties, impacting reactivity.
  • The carboxylic acid group enhances hydrophilicity compared to the amine, influencing solubility (e.g., in aqueous vs. organic media).
  • Applications: Likely used as a precursor for peptide coupling or metal-chelating ligands.

(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate

  • CAS : 1221818-02-5
  • Molecular Formula : C₁₉H₂₆N₂O₄
  • Molecular Weight : 346.42 g/mol
  • Functional Group : Benzylcarbamate (protected amine)
  • Status : Discontinued by suppliers (e.g., Biosynth) .

Key Differences :

  • The benzylcarbamate group provides a bulkier, more sterically hindered structure than the free amine, reducing nucleophilicity.

Racemic-7-oxabicyclo[2.2.1]heptane derivatives

  • Example : 5-exo-iodo-6-endo-hydroxy-2-endo-carboxylic acid-δ-lactone
  • Structure : Replaces the aza bridge with an oxa (oxygen) bridge.
  • Functional Groups : Iodo, hydroxy, and lactone moieties .

Key Differences :

  • The oxabicyclo core reduces basicity compared to the azabicyclo system.
  • Iodo and lactone groups enable distinct reactivity (e.g., halogenation, ring-opening reactions).
  • Applications: Potential use in radiopharmaceuticals or asymmetric catalysis.

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Functional Group Purity Availability
endo-7-Boc-7-azabicyclo[...] amine racemate 1221818-01-4 C₁₁H₂₀N₂O₂ 212.29 endo Amine N/A Limited
exo-7-Boc-7-azabicyclo[...] carboxylic acid 500556-91-2 C₁₂H₁₉NO₄ 411.20 exo Carboxylic acid 95% Available
endo-7-Boc-7-azabicyclo[...] benzylcarbamate 1221818-02-5 C₁₉H₂₆N₂O₄ 346.42 endo Benzylcarbamate 95% Discontinued

Stability and Reactivity

  • Amine vs. Carboxylic Acid : The free amine in the target compound offers nucleophilic reactivity for alkylation or acylation, whereas the carboxylic acid in exo derivatives is suited for esterification or amide formation .
  • Storage : The target compound’s requirement for 2–8°C storage contrasts with the exo-carboxylic acid’s unspecified conditions, implying higher sensitivity .

Commercial Viability

  • The discontinued status of benzylcarbamate derivatives highlights the importance of functional group selection in commercial success .
  • Limited availability of the target compound suggests niche applications or ongoing optimization of synthetic routes .

Q & A

Q. What are the established synthetic routes for preparing bicyclo[2.2.1]heptane derivatives like endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate?

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically involves multi-step routes with careful control of stereochemistry. A foundational approach includes:

  • Diels-Alder reactions : Electron-rich enol ethers react with electron-deficient dienophiles (e.g., tetrazines) to form the bicyclic core .
  • Boc protection : The Boc group is introduced to stabilize the amine during subsequent reactions, as seen in analogous syntheses of epibatidine derivatives .
  • Racemate formation : Racemization may occur during acidic or basic workup steps, necessitating chiral resolution for enantiomer isolation .

Q. Key considerations :

  • Platinum oxide catalysts can improve yields but require careful handling .
  • Alternative routes may prioritize yield (36% in optimized methods) over cost (e.g., platinum use) .

Q. How can researchers validate the structural integrity of the bicyclic core in this compound?

Methodological validation involves:

  • X-ray crystallography : To confirm the bicyclo[2.2.1]heptane conformation and Boc-group positioning, as demonstrated for related pyridazine analogues .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Distinct splitting patterns for endo vs. exo protons (e.g., 2.5–3.5 ppm for bridgehead hydrogens).
    • ¹³C NMR : Boc carbonyl signals at ~155 ppm and bridgehead carbons at 50–60 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 411.1993 for C₁₂H₁₉NO₄) confirm molecular weight .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers from the racemate, and how can their pharmacological profiles be compared?

Chiral resolution methods :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, though substrate compatibility must be tested .

Q. Pharmacological bridging studies :

  • Compare enantiomer activity using Xenopus oocyte assays with recombinant nicotinic receptors (e.g., α4β2 vs. α3β4 subtypes) .
  • Assess pharmacokinetic (PK) parameters (e.g., AUC, Cmax) in rodent models to justify using racemate data for enantiomer development .

Data contradiction example : If one enantiomer shows higher receptor affinity but lower metabolic stability, prioritize structural modifications to balance potency and PK .

Q. How can researchers address discrepancies in synthetic yields or purity when scaling up the synthesis?

Case study : Fraser and Swingle (1970) reported two routes for 7-azabicyclo[2.2.1]heptane:

Route Yield Catalyst Purity
A18%None95%
B36%PtO₂98%

Q. Mitigation strategies :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce side products.
  • Use preparative HPLC for purity enhancement post-synthesis .
  • Validate batch consistency via differential scanning calorimetry (DSC) to detect polymorphic variations.

Q. What methodologies are recommended for evaluating the compound’s activity as a nicotinic acetylcholine receptor (nAChR) agonist?

In vitro assays :

  • Whole-cell current recordings : Use Xenopus oocytes expressing rat nAChR subtypes (e.g., α4β2, α3β4) to measure agonist-induced currents .
  • IC₅₀ determination : Dose-response curves identify potency differences between racemate and enantiomers .

Q. In vivo models :

  • Rodent behavioral assays : Test analgesia or cognitive effects linked to α4β2 receptor activation .
  • Microdialysis : Monitor neurotransmitter release (e.g., dopamine) in brain regions like the striatum .

Critical analysis : Cross-validate in vitro and in vivo data to resolve contradictions (e.g., high in vitro potency but low bioavailability).

Q. How can computational modeling aid in predicting the stereochemical outcomes of reactions involving this bicyclic system?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict endo/exo selectivity in Diels-Alder reactions .
  • Molecular docking : Simulate interactions between the compound’s enantiomers and nAChR binding pockets to rationalize activity differences .
  • MD simulations : Assess Boc-group stability under physiological conditions (e.g., pH 7.4) to guide prodrug design .

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